3-Ethyl-5-methylphenol, also known as 5-ethyl-m-cresol or m-cresol, 5-ethyl- (8ci), belongs to the class of organic compounds known as meta cresols. These are aromatic compounds containing a meta-cresol moiety, which consists of a benzene ring bearing a methyl group and a hydroxyl group at ring positions 1 and 3, respectively. 3-Ethyl-5-methylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Outside of the human body, 3-ethyl-5-methylphenol can be found in cereals and cereal products. This makes 3-ethyl-5-methylphenol a potential biomarker for the consumption of this food product.
Related Compounds
Gentisic Acid
Compound Description: Gentisic acid, also known as 2,5-dihydroxybenzoic acid, is a naturally occurring organic compound. It is a minor metabolite of aspirin and is known for its antioxidant and anti-inflammatory properties. [, ]
Relevance: Gentisic acid is a key intermediate in the bacterial degradation pathway of 3-ethyl-5-methylphenol. Studies have shown that certain Pseudomonas species can utilize 3-ethyl-5-methylphenol as a sole carbon source, and they do so by first oxidizing it to the corresponding gentisic acid derivative. []
3-Hydroxybenzoic Acid
Compound Description: 3-Hydroxybenzoic acid is a naturally occurring organic compound. It is found in various plants and is a known plant metabolite. []
Relevance: Similar to gentisic acid, 3-hydroxybenzoic acid serves as a crucial intermediate in the bacterial degradation of 3-ethyl-5-methylphenol. Microbial degradation pathways, particularly those observed in non-fluorescent Pseudomonas, involve the initial oxidation of 3-ethyl-5-methylphenol to 3-hydroxybenzoic acid, followed by further degradation steps. []
3-Hydroxy-4-methylbenzoic Acid
Compound Description: 3-Hydroxy-4-methylbenzoic acid is an organic compound. []
Relevance: Studies on the bacterial metabolism of xylenol isomers have indicated that 3-hydroxy-4-methylbenzoic acid is formed as an oxidation product from 2,5-xylenol by a fluorescent Pseudomonas species. This finding suggests a potential structural relationship and metabolic link between 2,5-xylenol and 3-ethyl-5-methylphenol, potentially due to their similar structures and the presence of methyl and hydroxyl groups in both molecules. []
3-Hydroxy-5-methylbenzoic Acid
Compound Description: 3-Hydroxy-5-methylbenzoic acid is an organic compound. []
Relevance: Research focusing on the bacterial breakdown of xylenol isomers has demonstrated that a fluorescent Pseudomonas species produces 3-hydroxy-5-methylbenzoic acid during the degradation of 3,5-xylenol. The formation of this compound suggests a possible structural connection and metabolic association between 3,5-xylenol and 3-ethyl-5-methylphenol, likely stemming from their structural similarities and the presence of methyl and hydroxyl groups in both molecules. []
3-Methylgentisic Acid
Compound Description: 3-Methylgentisic acid, an alkyl-substituted gentisic acid, is an organic compound. It is derived from gentisic acid, which is known for its antioxidant and anti-inflammatory properties. []
Relevance: Research has shown that 3-methylgentisic acid is produced as an intermediate during the bacterial degradation of 3,5-xylenol. The formation of this compound suggests a structural connection and a metabolic link between 3,5-xylenol and 3-ethyl-5-methylphenol, potentially due to their similar structures and the presence of methyl and hydroxyl groups in both molecules. []
Isoamyl Alcohol
Compound Description: Isoamyl alcohol, also known as 3-methyl-1-butanol, is a colorless liquid organic compound. It is commonly found as a component of the aroma profile of various fruits and is often used as a flavoring agent. []
Relevance: A study on the aroma of black truffles (Tuber melanosporum) found a correlation between isoamyl alcohol content and the perceived intensity of the truffle aroma. This research focused on truffles collected from different host tree species (hazel, Portuguese oak, kermes oak, and holm oak) and observed that truffles from Portuguese oak exhibited a more robust aroma compared to others, particularly those from holm oak. This difference in aroma intensity was linked to significantly higher levels of isoamyl alcohol in the Portuguese oak truffles compared to those from holm oak. While not directly related to the structure of 3-ethyl-5-methylphenol, this finding highlights the importance of aromatic compounds, including alcohols like isoamyl alcohol, in shaping the sensory perception of food and natural products, suggesting a potential area of interest in understanding the overall aroma profile associated with 3-ethyl-5-methylphenol in different contexts. []
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1,3-Bis-aminooxy propane is an Aminooxy PEG Linker. Aminooxy-PEG can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage.
M-phthalodinitrile appears as white, crystalline or flaky solid with an almond-like odor. mp: 161-162°C (sublimes) Density 1.28 g/cm3 (at 25°C). Insoluble in water. Soluble in benzene and in acetone. Used as an intermediate in the manufacture of polyurethane paints and varnishes, pharmaceuticals, and agricultural chemicals. Isophthalonitrile is a nitrile. It derives from an isophthalic acid.
1,3-Dichlorobenzene is a thermodynamically favoured isomer of 1,4-dichlorobenzene. The heat capacity at constant pressure and density of 1,3-dichlorobenzene was measured in the temperature range from (283.15 to 353.15)K. There are three dichlorobenzene isomers- 1,2-dichlorobenzene, 1,3-dichlorobenzene, and 1,4-dichlorobenzene. Dichlorobenzenes do not occur naturally. 1,2-Dichlorobenzene is a colorless to pale yellow liquid used to make herbicides. 1,3- Dichlorobenzene is a colorless liquid used to make herbicides, insecticides, medicine, and dyes. 1,4-Dichlorobenzene, the most important of the three chemicals, is a colorless to white solid with a strong, pungent odor. When exposed to air, it slowly changes from a solid to a vapor. Most people can smell 1,4- dichlorobenzene in the air at very low levels. 1,3-dichlorobenzene is a dichlorobenzene carrying chloro substituents at positions 1 and 3. M-dichlorobenzene is a colorless liquid. Sinks in water. (USCG, 1999)
Dicaffeoylquinic acid is naturally occurring polyphenolic compound found in plants like fennel and coffee. It is characterized by two caffeic acid molecules linked via ester bonds to one quinic acid molecule. 1, 5-Dicaffeoylquinic acid (1,5-DCQA) is considered as a potent and nontoxic inhibitor of HIV-1 replication. In literature, CAS Numbers 19870-46-3 and 30964-13-7 are each described as 1,3-dicaffeoylquinic acid, 1,5-dicaffeoylquinic acid, and cynarin. The IUPAC synonym for this product is provided for clarification. 1, 3-Dicaffeoylquinic acid, also known as cinarine or 15-O-trans-dicaffeoylquinate, belongs to the class of organic compounds known as quinic acids and derivatives. Quinic acids and derivatives are compounds containing a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3. 4, and 5, as well as a carboxylic acid at position 1. 1, 3-Dicaffeoylquinic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 3-dicaffeoylquinic acid is primarily located in the cytoplasm.
1,3-Didecanoyl glycerol is a saturated diacylglycerol with decanoic acid at the sn-1 and sn-3 positions. It has been used in the formation of lipid monolayers in the study of lipases. DG(10:0/0:0/10:0), also known as diacylglycerol(20:0) or 1, 3-dicaprin, belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(10:0/0:0/10:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(10:0/0:0/10:0) is primarily located in the membrane (predicted from logP).